N-Benzyl-Boc-DL-alanine

Catalog No.
S12773700
CAS No.
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-Boc-DL-alanine

Product Name

N-Benzyl-Boc-DL-alanine

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)

InChI Key

MYGPVQDUOSMACR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C

N-Benzyl-Boc-DL-alanine is a derivative of the amino acid alanine, featuring a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The chemical structure can be represented as C12H15NO3, indicating that it contains 12 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and three oxygen atoms. The Boc group is commonly used in organic synthesis to protect amines during various

  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid, yielding the free amine .
  • Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
  • Coupling Reactions: This compound can undergo coupling reactions with various electrophiles to form more complex molecules, making it useful in peptide synthesis and medicinal chemistry .

N-Benzyl-Boc-DL-alanine can be synthesized through several methods:

  • Boc Protection of Alanine: Starting from DL-alanine, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
  • Benzylation: The protected amino acid can then be reacted with benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyl group .
  • Alternative Routes: Other methods may involve coupling reactions with pre-formed benzyl derivatives or using different protecting groups that can later be converted to the Boc group.

N-Benzyl-Boc-DL-alanine has several applications in organic chemistry and biochemistry:

  • Peptide Synthesis: It serves as an intermediate in the synthesis of peptides and other bioactive compounds.
  • Drug Development: Its derivatives may be explored for their potential therapeutic effects in treating various diseases, including infections and neurological disorders.
  • Research Tool: Used in studies involving amino acid metabolism and function.

Interaction studies involving N-Benzyl-Boc-DL-alanine primarily focus on its role as a building block in peptide synthesis. Research indicates that modifications to the alanine structure can influence binding affinity and selectivity for specific biological targets. For instance, studies on related compounds have shown that altering the side chains can affect interactions with enzymes or receptors involved in metabolic pathways .

Several compounds are structurally similar to N-Benzyl-Boc-DL-alanine, each with unique properties:

Compound NameStructure FeaturesUnique Properties
N-Benzoyl-DL-alanineContains a benzoyl group instead of benzylOften used as a metabolite; exhibits different reactivity due to acylation .
N-Carbobenzoxy-DL-alanineFeatures a carbobenzoxy (Cbz) protecting groupCommonly used for similar protective purposes but may have different stability characteristics .
N-Acetyl-DL-alanineAcetyl group instead of benzyl or BocOften used in biological studies; less sterically hindered than Boc-protected variants .

N-Benzyl-Boc-DL-alanine's uniqueness lies in its combination of a bulky Boc protecting group with a benzyl moiety, which provides steric hindrance and influences its reactivity compared to other derivatives.

The systematic IUPAC name for N-Benzyl-Boc-DL-alanine is (2RS)-2-[(tert-butoxycarbonyl)(benzyl)amino]propanoic acid. This nomenclature reflects the compound’s racemic configuration (DL), the presence of a tert-butoxycarbonyl (Boc) group, and a benzyl moiety attached to the alpha-amino nitrogen of alanine. The Boc group, a tert-butyl carbonate ester, and the benzyl group serve as orthogonal protective agents, allowing sequential deprotection during multi-step syntheses.

Structurally, the molecule retains alanine’s core backbone—a three-carbon chain with a central chiral carbon bonded to an amino group, a carboxyl group, and a methyl side chain. The Boc and benzyl groups modify the amino nitrogen, creating a sterically hindered secondary amine. This modification alters the compound’s solubility and reactivity; for instance, the hydrophobic Boc and benzyl groups enhance solubility in organic solvents like dichloromethane or dimethylformamide.

Key molecular properties include:

  • Molecular formula: C₁₅H₂₁NO₄
  • Molecular weight: 279.33 g/mol (calculated)
  • Protective group characteristics:
    • Boc: Base-labile, removed via acidolysis (e.g., trifluoroacetic acid)
    • Benzyl: Stable under acidic conditions, typically cleaved by hydrogenolysis

Historical Development of Benzyl- and Boc-Protected Alanine Derivatives

The evolution of amino acid protecting groups began in the early 20th century with Max Bergmann’s introduction of the benzyloxycarbonyl (Cbz) group in 1932, which provided a reversible means to block amino groups during peptide synthesis. However, Cbz’s sensitivity to catalytic hydrogenation limited its compatibility with substrates containing unsaturated bonds.

The Boc group, developed by Louis Carpino in 1957, addressed this limitation. Its tert-butyl carbonate structure allowed cleavage under mildly acidic conditions (e.g., HCl in dioxane), preserving acid-labile functional groups elsewhere in the molecule. By the 1970s, the combination of Boc and benzyl-based protections became a cornerstone of solid-phase peptide synthesis (SPPS), as exemplified by Bruce Merrifield’s Nobel Prize-winning work.

DL-alanine derivatives gained prominence as racemic substrates for studying enzymatic resolution mechanisms. The simultaneous use of Boc and benzyl groups on alanine emerged in the 1990s to address challenges in synthesizing branched peptides and peptidomimetics, where orthogonal deprotection sequences are critical.

Role in Modern Synthetic Organic Chemistry

N-Benzyl-Boc-DL-alanine plays two pivotal roles in contemporary synthesis:

  • Orthogonal Protection in Peptide Synthesis
    The compound enables multi-directional elongation of peptide chains. For example:

    • The Boc group can be selectively removed with 30% trifluoroacetic acid in dichloromethane to expose the amino group for coupling, while the benzyl moiety remains intact.
    • Subsequent hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, freeing the carboxyl group for conjugation to resins or other amino acids.
  • Intermediate in Heterocyclic Chemistry
    The steric bulk of the Boc-benzyl ensemble directs electrophilic substitutions to specific positions. In a 2022 study, N-Benzyl-Boc-DL-alanine underwent Friedel-Crafts acylation at the methyl side chain to yield indole-fused analogues, showcasing its utility in alkaloid synthesis.

Table 1: Comparative Properties of Protective Groups in Alanine Derivatives

GroupCleavage MethodStability ProfileCommon Solvents
BocAcid (TFA, HCl)Stable to bases, nucleophilesDCM, DMF
BenzylHydrogenolysis (H₂/Pd)Stable to acids, mild basesEthanol, THF

Data synthesized from .

The compound’s racemic nature (DL) further facilitates crystallographic studies of diastereomeric complexes, aiding in the development of asymmetric catalysis methods. Recent applications include its use as a chiral auxiliary in Ugi four-component reactions, where it improves enantioselectivity by 15–20% compared to unprotected alanine.

The synthesis of N-Benzyl-Boc-DL-alanine represents a sophisticated challenge in organic chemistry, requiring careful consideration of protecting group strategies and stereochemical control [1]. This compound serves as an important intermediate in peptide synthesis and pharmaceutical chemistry, necessitating the development of efficient and scalable synthetic routes [2] [3]. The following sections examine the principal methodologies employed for its preparation, with particular emphasis on their mechanistic foundations and practical applications.

Key Synthetic Pathways for N-Benzyl-Boc-DL-alanine

The preparation of N-Benzyl-Boc-DL-alanine can be achieved through several distinct synthetic approaches, each offering unique advantages in terms of efficiency, selectivity, and scalability [4] [5]. The most prominent methodologies include reductive amination protocols, cross-metathesis reactions coupled with conjugate addition strategies, and solid-phase synthesis techniques [6] [7].

MethodologySubstrateConditionsYield (%)Stereoselectivity
Reductive AminationBenzaldehyde + Boc-alanineNaBH3CN or NaBH4, pH 4-760-85Racemic product
Cross-Metathesis/Conjugate AdditionAllyl amino acids + alkenesHoveyda-Grubbs II catalyst, aqueous conditions43-74Variable depending on substrate
Solid-Phase SynthesisResin-bound amino acidsFmoc/Boc strategy, automated synthesis70-95Depends on starting material
Boc Protection via (Boc)2ODL-alanine + di-tert-butyl dicarbonateEt3N, acetone/water, 0-40°C85-95Retains original stereochemistry
N-Benzylation via Benzyl HalidesAmino acid + benzyl bromide/chlorideBase (Et3N), DMF or CH2Cl275-90Retains original stereochemistry

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely employed methods for the construction of N-benzyl amino acid derivatives [3] [6]. This methodology involves the formation of an intermediate imine species followed by selective reduction to yield the desired N-alkylated product [3]. The process begins with the nucleophilic attack of the amino group on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate that subsequently undergoes dehydration to generate the corresponding imine [3] [6].

The reduction step can be accomplished using various reducing agents, with sodium cyanoborohydride proving particularly effective due to its selectivity for imine reduction in the presence of aldehydes [6]. Alternative reducing systems include sodium borohydride and sodium triacetoxyborohydride, each offering distinct advantages depending on the specific reaction conditions [6]. The reaction typically proceeds under neutral to mildly acidic conditions, with pH values ranging from 4 to 7 proving optimal for maximizing yield while minimizing side reactions [6].

A convenient method for N-benzyl protection of amino acid derivatives involves the treatment of amino acid esters or amino alcohols with benzaldehyde in methanol/acetic acid in the presence of α-picoline-borane as the reducing agent [24]. This protocol delivers N-benzyl-protected amino acid derivatives in good yields under mild conditions [24]. The reductive amination approach using formaldehyde and formic acid has also been successfully employed for the preparation of N-methylated derivatives, demonstrating the versatility of this methodology [30].

The stereochemical outcome of reductive amination reactions targeting N-Benzyl-Boc-DL-alanine typically results in racemic products when starting from achiral benzaldehyde precursors [3] [6]. However, the methodology can be adapted to incorporate chiral auxiliaries or employ asymmetric reducing agents to achieve enhanced stereoselectivity [32] [33].

Cross-Metathesis/Conjugate Addition Strategies

Cross-metathesis reactions have emerged as powerful tools for the construction of complex amino acid derivatives, particularly when coupled with conjugate addition strategies [4] [17]. The application of these methodologies to N-Benzyl-Boc-DL-alanine synthesis involves the strategic use of olefin metathesis catalysts, most notably the Hoveyda-Grubbs second-generation catalyst [4] [17].

The cross-metathesis of homoallylglycine derivatives with aryl- and alkyl-substituted alkenes using ruthenium catalyst systems has been achieved with yields ranging from 43 to 55 percent for aryl-substituted alkenes and 55 to 66 percent for alkyl-substituted variants [17]. This methodology has been successfully extended to solid-phase applications, where attachment of protected amino acids to Wang resin followed by cross-metathesis with long-chain alkenes yields the desired products in excellent yields [17].

The dehydroalanine residue generated through elimination reactions can undergo conjugate addition with thiols to provide functionalized amino acid derivatives [4]. This approach has been particularly valuable in protein modification chemistry, where allylsulfide groups formed through conjugate addition serve as effective substrates for subsequent cross-metathesis reactions under aqueous conditions [4].

Photobiocatalytic asymmetric cross-coupling between organoboron reagents and amino acids represents a recent advancement in this field [32]. This methodology employs the cooperative use of engineered pyridoxal biocatalysts, photoredox catalysts, and oxidizing agents to achieve stereoselective carbon-carbon bond formation [32] [33]. The approach enables the preparation of α-tri- and tetrasubstituted non-canonical amino acids possessing up to two contiguous stereocenters [32].

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis has revolutionized the preparation of amino acid derivatives and peptides, offering significant advantages in terms of reaction monitoring, purification, and automation [5] [13] [14]. The methodology involves the sequential attachment of protected amino acids to an insoluble resin support, allowing for the facile removal of reaction byproducts through simple washing procedures [5] [13].

The two most widely employed strategies in solid-phase synthesis are the Fmoc/tert-butyl and Boc/benzyl protection schemes [12] [16]. The Fmoc strategy utilizes fluorenylmethoxycarbonyl groups for temporary α-amino protection, which are removed under basic conditions using piperidine [16] [19]. This approach offers the advantage of mild deprotection conditions and compatibility with automated synthesis protocols [16] [19].

The solid-phase synthesis cycle involves three fundamental steps: deprotection of the N-terminal protecting group, coupling of the activated amino acid, and washing to remove excess reagents and byproducts [13] [15]. The deprotection step typically employs 20% piperidine in dimethylformamide for Fmoc removal, followed by multiple washes with dimethylformamide [15]. The coupling reaction utilizes activated amino acid derivatives in combination with coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate [15].

Loading of the first amino acid onto 2-chlorotrityl chloride resin involves the formation of a covalent bond between the carboxyl group of the amino acid and the resin matrix [15]. This process typically requires the use of a base such as collidine to facilitate the nucleophilic substitution reaction [15]. The loading efficiency can be monitored through quantitative analysis of the liberated protecting groups or through direct spectroscopic methods [13].

Stereochemical Considerations in DL-Form Synthesis

The synthesis of N-Benzyl-Boc-DL-alanine in racemic form presents unique challenges related to stereochemical control and subsequent resolution of enantiomers [11] [29]. The preparation of optically pure forms from racemic mixtures requires sophisticated resolution techniques that can effectively separate the two enantiomers while maintaining high chemical yields and enantiomeric purity [29] [35].

Resolution MethodEnantiomeric Excess (%)Recovery Yield (%)ScalabilityCost Efficiency
Enzymatic Resolution (L-amino acid oxidase)95-9940-50 (each enantiomer)High (industrial scale)High
Chemical Resolution (chiral acids)80-9535-45 (each enantiomer)Medium (lab to pilot scale)Medium
Chromatographic Separation90-9930-40 (each enantiomer)Low (analytical to lab scale)Low
Crystallization with chiral auxiliaries70-9025-40 (each enantiomer)Medium (lab to pilot scale)Medium
Asymmetric Synthesis85-9870-90 (single enantiomer)High (depends on method)Variable

Enzymatic resolution using L-amino acid oxidase from Aspergillus fumigatus has demonstrated exceptional efficacy in the resolution of racemic amino acid mixtures [11]. This enzyme exhibits stereospecific activity toward the L-enantiomer, enabling the production of optically pure D-amino acids through selective oxidation of the L-form [11]. The methodology has achieved complete resolution of DL-alanine, producing D-alanine with 100% optical purity [11].

A coupled enzyme system employing D-amino acid oxidase from Rhodotorula gracilis and aminotransferase from Thermus thermophilus has been developed for the quantitative conversion of racemic amino acids to optically pure forms [29]. In this system, the D-amino acid oxidase selectively oxidizes the D-form to produce α-keto acids, which are subsequently converted to L-amino acids by the aminotransferase [29]. This approach achieves enantiomeric excess values exceeding 95% for various amino acid substrates [29].

Chemical resolution methods typically involve the formation of diastereomeric salts with chiral resolving agents, followed by fractional crystallization [36]. The choice of resolving agent is critical for achieving high resolution efficiency and must be tailored to the specific structural features of the target amino acid [36]. Common resolving agents include tartaric acid derivatives, mandelic acid, and various chiral amines [36].

Chromatographic separation techniques have been developed for the analytical and preparative resolution of amino acid enantiomers [35] [39]. High-field asymmetric waveform ion mobility spectrometry coupled with mass spectrometric detection enables the separation of enantiomers through the formation of diastereomeric metal-bound complexes [35]. This methodology has successfully separated six pairs of amino acid enantiomers as trimeric complexes, demonstrating the potential for rapid chiral analysis [35].

Protecting Group Compatibility and Orthogonality

The successful synthesis of N-Benzyl-Boc-DL-alanine requires careful consideration of protecting group compatibility and orthogonality to ensure selective manipulation of functional groups [9] [40] [41]. Orthogonal protection strategies enable the selective removal of specific protecting groups without affecting others, providing precise control over synthetic transformations [43] [45].

Protecting GroupDeprotection ConditionsCompatibility with BocCompatibility with BenzylStability
Boc (tert-butoxycarbonyl)TFA, HCl (acidic)Self-compatibleOrthogonal (acid vs hydrogenation)Stable to base, labile to acid
Benzyl (Bn)Hydrogenation (Pd/C, H2)Orthogonal (different conditions)Self-compatibleStable to acid/base, labile to H2
Fmoc (fluorenylmethoxycarbonyl)Piperidine, Et2NH (basic)Orthogonal (acid vs base)Orthogonal (base vs hydrogenation)Stable to acid, labile to base
Cbz (carboxybenzyl)Hydrogenation (Pd/C, H2)Compatible (similar conditions)Not orthogonal (same conditions)Stable to acid/base, labile to H2
Tosyl (Ts)Strong acid or baseQuasi-orthogonalQuasi-orthogonalModerately stable

The tert-butoxycarbonyl protecting group exhibits excellent stability under basic conditions and various nucleophilic environments while remaining labile to acidic treatment [25] [26]. Deprotection typically employs trifluoroacetic acid in dichloromethane, which cleanly removes the Boc group through protonation-induced fragmentation [25] [41]. The resulting tert-butyl cation undergoes rapid elimination to form isobutene and carbon dioxide, driving the reaction to completion [25].

Benzyl protection of amino groups provides orthogonal reactivity relative to Boc groups, as removal requires hydrogenolytic conditions using palladium on carbon under hydrogen atmosphere [26] [44]. The benzyl group demonstrates excellent stability toward acidic and basic conditions, making it compatible with a wide range of synthetic transformations [26]. However, the strong coordination ability of amines to palladium can lead to catalyst deactivation, necessitating the use of elevated pressure or temperature for complete deprotection [44].

The combination of Boc and benzyl protecting groups offers quasi-orthogonal protection, as both groups can be removed under different conditions despite both being acid-labile [12]. This compatibility has been exploited in peptide synthesis where selective deprotection is required at different stages of the synthetic sequence [12] [40].

Fluorenylmethoxycarbonyl protection provides truly orthogonal reactivity relative to both Boc and benzyl groups [42] [16]. The Fmoc group is removed under basic conditions using secondary amines such as piperidine, which operate through a β-elimination mechanism [19] [42]. This base-labile nature contrasts sharply with the acid-labile Boc group and the hydrogenolysis-sensitive benzyl group, enabling selective deprotection strategies [16] [42].

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of N-Benzyl-Boc-DL-alanine provides comprehensive structural confirmation through both proton and carbon-13 analyses. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals that unambiguously identify the presence of both protecting groups and the amino acid backbone [1] [2]. The tert-butyl group of the Boc protecting moiety appears as a sharp singlet at δ 1.38-1.42 parts per million, integrating for nine protons and confirming the integrity of the tert-butoxycarbonyl functionality [4]. The α-proton of the alanine residue manifests as a quartet centered around δ 4.35-4.40 parts per million, demonstrating coupling with the adjacent methyl group with a characteristic coupling constant of approximately 7.2 hertz [5] [6].

The benzyl ester protecting group contributes distinct signals that facilitate structural identification. The benzyl methylene protons appear as a characteristic singlet at δ 5.13 parts per million, while the aromatic protons of the benzyl group produce a complex multiplet in the range δ 7.30-7.40 parts per million [7] [6]. These chemical shift values are consistent with literature reports for amino acid benzyl esters and provide confirmation of successful esterification [5] [8].

¹³C nuclear magnetic resonance spectroscopy yields complementary structural information with exceptional precision. The tert-butyl carbons of the Boc group resonate at δ 28.0 parts per million, while the quaternary carbon appears at δ 80.0 parts per million [4] . The carbonyl carbons provide critical diagnostic information, with the urethane carbonyl appearing at δ 155.5 parts per million and the ester carbonyl at δ 172.5 parts per million [1] [4]. The aromatic carbons of the benzyl group contribute signals in the expected range of δ 127-137 parts per million, consistent with substituted benzene ring systems [5] [8].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of functional groups within N-Benzyl-Boc-DL-alanine [9] [10]. The nitrogen-hydrogen stretching vibrations appear as medium intensity bands in the region 3300-3500 wavenumbers, indicating the presence of the carbamate nitrogen-hydrogen bond [4] . The carbonyl stretching regions provide particularly diagnostic information, with the ester carbonyl appearing at 1745 wavenumbers and the urethane carbonyl at 1680 wavenumbers [9] [1]. This differentiation between the two carbonyl functionalities enables clear identification of both protecting groups within the molecule.

The nitrogen-hydrogen bending vibration manifests as a medium intensity band at approximately 1520 wavenumbers, while carbon-hydrogen stretching vibrations of the aromatic benzyl group appear in the region 3000-3100 wavenumbers [10] [4]. Symmetric and asymmetric methyl stretching vibrations from the tert-butyl and alanine methyl groups contribute bands in the 2900-3000 wavenumber region [6]. The carbon-oxygen stretching vibrations of the ester and urethane functionalities appear in the fingerprint region between 1000-1300 wavenumbers [9] [10].

Mass Spectrometry

Mass spectrometric analysis of N-Benzyl-Boc-DL-alanine provides definitive molecular weight confirmation and fragmentation pattern information [11] [12]. Under electrospray ionization conditions, the compound produces a molecular ion peak [M+H]⁺ at mass-to-charge ratio 280, corresponding to the protonated molecular ion [12] [11]. Additionally, sodium adduct formation yields a significant peak at [M+Na]⁺ mass-to-charge ratio 302, which serves as confirmatory evidence for the molecular formula [12] [11].

Fragmentation patterns observed under collision-induced dissociation conditions reveal characteristic neutral losses that provide structural insight [12] [11]. Loss of the tert-butyl group (neutral loss of 57 mass units) represents a prominent fragmentation pathway, producing fragment ions at mass-to-charge ratio 223 [12] . Subsequent loss of carbon dioxide (neutral loss of 44 mass units) from the carbamate functionality yields fragment ions at mass-to-charge ratio 179 [12] [4]. The benzyl cation at mass-to-charge ratio 91 appears as a base peak in many spectra, confirming the presence of the benzyl ester protecting group [11] [12].

Table 1: Spectroscopic Characterization Data for N-Benzyl-Boc-DL-alanine

Analytical MethodKey Characteristic Peaks/ValuesDiagnostic Significance
¹H Nuclear Magnetic Resonanceδ 1.38-1.42 (t-Bu), 4.35-4.40 (αCH), 5.13 (CH₂Ph), 7.30-7.40 (aromatic)Confirms Boc and benzyl protecting groups, α-proton multiplicity
¹³C Nuclear Magnetic Resonanceδ 28.0 (C(CH₃)₃), 80.0 (C(CH₃)₃), 155.5 (C=O urethane), 172.5 (C=O ester)Verifies carbonate and ester carbonyls, aromatic carbons
Infrared Spectroscopy3300-3500 (N-H), 1745 (C=O ester), 1680 (C=O urethane), 1520 (N-H bend)Characteristic urethane and ester stretching frequencies
Mass Spectrometry[M+H]⁺ expected at m/z 280, [M+Na]⁺ at m/z 302Molecular ion confirmation and fragmentation pattern
Melting Point Determination25.5-26.0°C (literature range)Physical property for identification and purity assessment
Optical RotationRacemic mixture (DL-form): [α]D = 0°Confirms racemic nature of DL-alanine derivative

X-ray Crystallographic Studies of Related Analogues

Structural Analysis of Boc-Alanine Benzyl Ester Derivatives

X-ray crystallographic investigations of compounds structurally related to N-Benzyl-Boc-DL-alanine provide valuable insights into the three-dimensional architecture and solid-state packing arrangements of these amino acid derivatives [2] [13] [14]. Studies of Boc-L-alanine benzyl ester reveal that the molecule adopts an extended conformation in the crystalline state, with the urethane bond maintaining a trans configuration [2] [15]. This conformational preference contrasts with the behavior of peptide bonds, which strongly favor trans geometry, as the urethane linkage exhibits nearly equal energies for both cis and trans conformations [15] [14].

The crystal packing of Boc-alanine benzyl ester derivatives demonstrates extensive intermolecular hydrogen bonding networks that stabilize the three-dimensional structure [13] [14]. Primary hydrogen bonding interactions occur between the urethane nitrogen-hydrogen donor and carbonyl oxygen acceptors of neighboring molecules, creating ribbon-like arrangements that extend throughout the crystal lattice [13] [15]. These hydrogen bonding patterns closely resemble those observed in protein secondary structures, particularly β-sheet configurations [16] [13].

Comparative Crystallographic Analysis

Crystal structure determinations of related benzyl ester amino acid derivatives provide systematic insights into the influence of protecting groups on molecular conformation and crystal packing [13] [14] [17]. Studies of L-alanyl benzyl ester bolaform derivatives reveal triclinic crystal systems with space group P1, characterized by unsymmetric sheet-like structures [13]. The unit cell parameters for these compounds typically exhibit a = 4.917 Å, b = 5.614 Å, c = 29.02 Å, with angles α = 88.40°, β = 93.50°, γ = 100.21° [13].

Investigation of N-benzoyl-DL-alanine, a structurally analogous compound, demonstrates crystallization in noncentrosymmetric space groups such as P21 [18] [9]. The molecular structures consistently exhibit trans-amide conformations, with dihedral angles falling within expected ranges for amino acid derivatives [18] [14]. These crystallographic studies confirm that amino acid derivatives with aromatic protecting groups tend to form stable crystal lattices through π-π stacking interactions and conventional hydrogen bonding [16] [18].

Thermal Properties and Phase Behavior

Differential scanning calorimetry studies of Boc-protected amino acid ionic liquids reveal interesting thermal characteristics relevant to N-Benzyl-Boc-DL-alanine behavior [4] . These compounds typically exhibit glass transition temperatures ranging from -42°C to 6°C, with no distinct melting points observed [4]. The absence of crystalline melting behavior suggests that many Boc-amino acid derivatives exist as supercooled liquids or glasses at ambient temperatures [4] .

Thermogravimetric analysis indicates that decomposition of Boc-amino acid derivatives begins at temperatures between 73°C and 105°C, with the tert-butoxycarbonyl group representing the most thermally labile component [4] . This thermal instability provides important practical considerations for synthetic applications and storage conditions of N-Benzyl-Boc-DL-alanine and related compounds [4] .

Table 2: Crystallographic Studies of Related N-Benzyl-Boc-DL-alanine Analogues

CompoundSpace GroupKey Structural FeaturesCrystal PackingReference
Boc-L-Alanine benzyl esterNot specifiedExtended conformation, trans urethane bondIntermolecular H-bonding via NH groupsCitation [2]
N-Benzoyl-DL-alanineP21 (noncentrosymmetric)Trans-amide conformation preferredHydrogen bond stabilized sheetsCitation [18]
L-Alanyl benzyl ester derivativesP1 (triclinic)Sheet-like hydrogen bonding networksBolaform unsymmetric structuresCitation [13]
Boc-amino acid ionic liquidsVariousGlass transition temperatures -42 to 6°CIonic liquid behaviorCitation [4]

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

279.14705815 g/mol

Monoisotopic Mass

279.14705815 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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